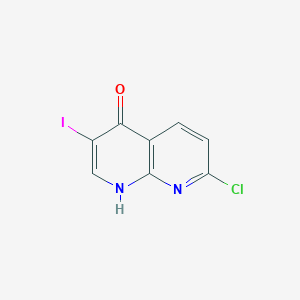
7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that contains both chlorine and iodine substituents on a naphthyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One possible route could involve the halogenation of a naphthyridine precursor. For example:
Starting Material: 1,8-naphthyridine
Step 1: Chlorination using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Step 2: Iodination using iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of halogen atoms, forming dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Dehalogenated naphthyridine compounds.
Substitution: Naphthyridine derivatives with various functional groups replacing the halogens.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential use in the development of pharmaceuticals due to its heterocyclic structure.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of halogen atoms can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,8-naphthyridin-4(1H)-one: Lacks the iodine substituent.
3-Iodo-1,8-naphthyridin-4(1H)-one: Lacks the chlorine substituent.
1,8-Naphthyridin-4(1H)-one: Lacks both halogen substituents.
Uniqueness
The presence of both chlorine and iodine atoms in 7-Chloro-3-iodo-1,8-naphthyridin-4(1H)-one may confer unique chemical and biological properties, such as enhanced reactivity and binding affinity.
Properties
Molecular Formula |
C8H4ClIN2O |
|---|---|
Molecular Weight |
306.49 g/mol |
IUPAC Name |
7-chloro-3-iodo-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-2-1-4-7(13)5(10)3-11-8(4)12-6/h1-3H,(H,11,12,13) |
InChI Key |
CXWRWJWITPLYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)

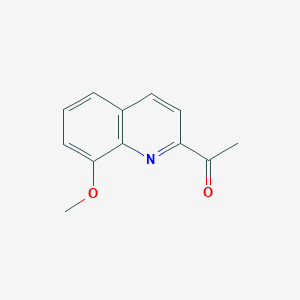
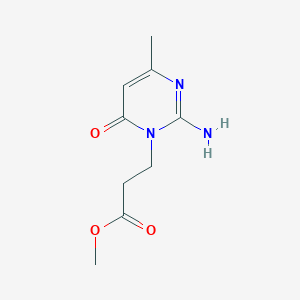
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)
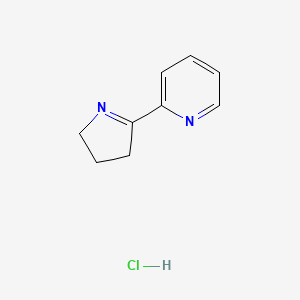
![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
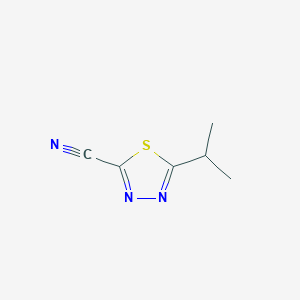
![1,3-Dibenzyl-1-(7-chlorothiazolo[5,4-d]pyrimidin-2-yl)thiourea](/img/structure/B13109808.png)
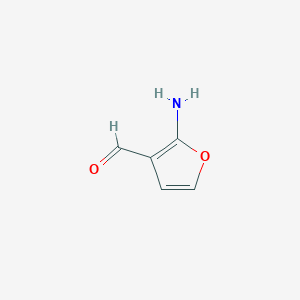
![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)
![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)
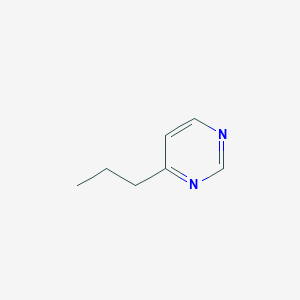
![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)
